5-(Chloromethyl)nicotinonitrile

Vue d'ensemble

Description

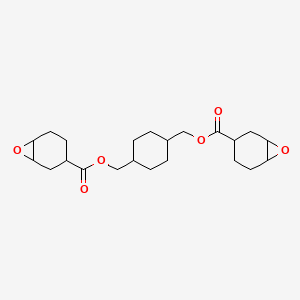

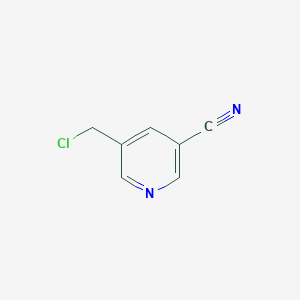

5-(Chloromethyl)nicotinonitrile is a chemical compound with the CAS Number: 562074-59-3 . It has a molecular weight of 152.58 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

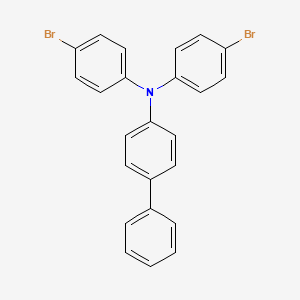

Molecular Structure Analysis

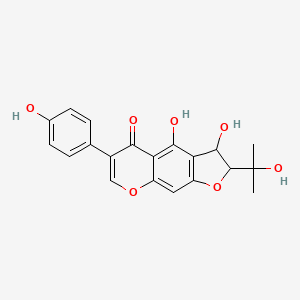

The molecular structure of 5-(Chloromethyl)nicotinonitrile is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 .Physical And Chemical Properties Analysis

5-(Chloromethyl)nicotinonitrile is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-(Chloromethyl)nicotinonitrile, a derivative of nicotinonitrile, is used in various synthetic processes. For example, a study by Chen Qi-fan (2010) discusses the synthesis of 5-Bromo-nicotinonitrile, a similar compound, from 5-Bromo-nicotinic acid. This process involves chlorination and reactions with ammonium aqueous and POCl3 to achieve the desired yield. This method highlights the potential synthetic applications of 5-(Chloromethyl)nicotinonitrile in creating related compounds (Chen Qi-fan, 2010).

Biological and Medicinal Research

In the biological and medicinal field, nicotinonitrile derivatives have shown potential. For instance, Chandrasekhar Challa et al. (2021) synthesized 2-amino-4,6-disubstituted nicotinonitrile derivatives and evaluated them as potential inhibitors of SIRT1, a protein linked to aging and metabolism. This indicates the scope of research in which 5-(Chloromethyl)nicotinonitrile derivatives can be involved, given their structural similarities (Chandrasekhar Challa et al., 2021).

Catalytic and Reaction Studies

Kento Iwai et al. (2022) explored the synthesis of multiply arylated nicotinonitriles, highlighting the interest in developing new synthetic methods for such compounds. Their work presents a new strategy for synthesizing multi-substituted nicotinonitriles, underlining the chemical versatility of compounds like 5-(Chloromethyl)nicotinonitrile (Kento Iwai et al., 2022).

Safety and Hazards

The safety information for 5-(Chloromethyl)nicotinonitrile indicates that it is a hazardous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .

Mode of Action

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .

Biochemical Pathways

Nitrile-containing compounds are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

The incorporation of a nitrile group into pharmaceuticals is known to improve their pharmacokinetic profile .

Result of Action

Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications .

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

5-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUTYLPZWIBCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622931 | |

| Record name | 5-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)nicotinonitrile | |

CAS RN |

562074-59-3 | |

| Record name | 5-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-((4R)-4-((3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonate](/img/structure/B1632234.png)

![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)